Sodium acetylide

Übersicht

Beschreibung

Sodium acetylide (Na₂C₂), also known as dithis compound, is an ionic compound formed by the reaction of sodium metal with acetylene (C₂H₂) in liquid ammonia (NH₃) . It is a strong base and nucleophile, widely used in organic synthesis to form carbon-carbon bonds, particularly in alkyne elongation reactions . Structurally, this compound exhibits ionic bonding, characteristic of alkali metal acetylides, and hydrolyzes to produce acetylene (C₂H₂) and sodium hydroxide (NaOH) . Its molecular weight is 70.00 g/mol, and the CAS registry number is 2881-62-1 .

This compound is utilized in the synthesis of pharmaceuticals, detonators, and coordination complexes (e.g., rhodium(I) amidinate complexes) . However, its production traditionally faced challenges, such as low sodium solubility in ammonia and the formation of by-products like xylene. Recent advancements have improved synthesis efficiency by eliminating the need for refrigeration and reducing ammonia volumes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium acetylide is typically prepared by the reaction of acetylene with sodium in liquid ammonia or an ether solvent. The reaction is as follows:

HC≡CH+NaNH2→HC≡CNa+NH3

In this reaction, sodium amide acts as a strong base to deprotonate acetylene, forming this compound and ammonia.

Industrial Production Methods: In industrial settings, this compound can be produced by passing acetylene gas through a solution of sodium in liquid ammonia. This method ensures a high yield of the product and is scalable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium acetylide undergoes several types of reactions, including:

Nucleophilic Substitution: this compound can act as a nucleophile and react with alkyl halides to form substituted alkynes.

Addition Reactions: It can add to carbonyl compounds such as aldehydes and ketones to form propargyl alcohols.

Coupling Reactions: this compound can participate in coupling reactions to form larger carbon-carbon bonded structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically involves alkyl halides under basic conditions.

Addition Reactions: Requires carbonyl compounds and often a proton source for the final step.

Coupling Reactions: Often involves transition metal catalysts.

Major Products:

Substituted Alkynes: Formed from nucleophilic substitution reactions.

Propargyl Alcohols: Result from addition reactions with carbonyl compounds.

Coupled Products: Larger carbon structures from coupling reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Sodium acetylide is primarily utilized as a reagent in organic synthesis for the formation of carbon-carbon bonds. Its nucleophilic properties allow it to react with alkyl halides, leading to the production of substituted alkynes through nucleophilic substitution reactions. This process is crucial in synthesizing complex organic molecules.

Key Reactions:

- Nucleophilic Substitution : this compound reacts with alkyl halides to form internal alkynes.

- Formation of Propargyl Alcohols : It can add to carbonyl compounds, resulting in propargyl alcohols, which are important intermediates in organic synthesis.

- Coupling Reactions : this compound can participate in coupling reactions to create larger carbon structures, enhancing its utility in synthetic organic chemistry .

Biological Applications

In biological contexts, this compound has been employed in the synthesis of biologically active molecules. Its ability to form carbon-carbon bonds makes it a valuable tool for constructing complex natural products and pharmaceuticals. For instance, researchers have utilized this compound in the development of various drug intermediates, showcasing its relevance in medicinal chemistry .

Industrial Applications

This compound finds applications in the production of fine chemicals and materials science. Its reactivity allows for the creation of specialized compounds used in various industrial processes. Additionally, this compound can serve as a precursor for other important chemicals, contributing to the development of new materials with enhanced properties .

Preparation Methods

The preparation of this compound typically involves the reaction of acetylene with sodium metal in an inert solvent such as liquid ammonia or ethers. The general reaction can be summarized as follows:

This reaction is facilitated by sodium amide acting as a strong base to deprotonate acetylene . The process can be optimized for high yields by controlling temperature and ensuring dry conditions to avoid decomposition.

Case Study 1: Nucleophilic Substitution Reactions

Research has demonstrated that this compound effectively participates in nucleophilic substitution reactions at low temperatures (e.g., -45°C), producing various alkynes from methyl iodide. This method highlights its efficiency as a nucleophile and its application in synthesizing complex organic structures .

Case Study 2: Pharmaceutical Synthesis

In medicinal chemistry, this compound has been used to synthesize key intermediates for pharmaceuticals. A notable example includes its application in creating compounds with therapeutic potential by facilitating carbon-carbon bond formation crucial for drug development .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Chemistry | Synthesis of substituted alkynes | Forms stable carbon-carbon bonds |

| Medicinal Chemistry | Development of drug intermediates | Facilitates complex molecule synthesis |

| Materials Science | Production of fine chemicals | Enhances material properties |

| Biological Research | Synthesis of biologically active compounds | Supports drug discovery and development |

Wirkmechanismus

The reactivity of sodium acetylide is primarily due to the presence of the acetylide anion (HC≡C−), which is a strong nucleophile and base. This anion can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The high s-character of the sp-hybridized carbon in the acetylide anion contributes to its stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Sodium acetylide belongs to the broader class of metal acetylides , which are categorized into ionic (alkali/alkaline earth metals) and covalent (transition metals) types. Below is a detailed comparison with structurally or functionally related compounds:

Potassium Acetylide (KC≡CK)

- Structure : Ionic, analogous to this compound.

- Synthesis : Potassium reacts with acetylene in liquid ammonia .

- Reactivity : Higher reactivity than this compound due to potassium’s lower electronegativity, enhancing its utility in deprotonating weaker acids.

- Applications : Used in similar organic syntheses but less commonly due to handling difficulties.

- Stability : More hygroscopic and thermally unstable compared to this compound .

Mercuric Acetylide (HgC≡CHg)

- Structure : Covalent, with a polymeric or bridging ligand configuration .

- Synthesis : Reaction of mercury salts with acetylene, yielding a white explosive powder .

- Reactivity : Less nucleophilic than ionic acetylides; primarily used in niche applications.

- Applications: Limited due to extreme explosivity and toxicity of mercury .

- Stability : Highly unstable; decomposes violently under mechanical stress or heat .

Lithium Acetylide (LiC≡CLi)

- Structure : Ionic, but with stronger covalent character due to lithium’s small size.

- Synthesis : Lithium metal reacts with acetylene in ammonia or ether solvents.

- Reactivity : Intermediate between sodium and potassium acetylides; effective in alkyne alkylation.

- Applications : Preferred in low-temperature reactions due to better solubility in organic solvents.

- Stability : More stable in aprotic solvents but reacts vigorously with water .

Copper(I) Acetylide (Cu₂C₂)

- Structure : Covalent, forming explosive polymeric chains.

- Synthesis : Reaction of acetylene with copper(I) salts in ammonia.

- Reactivity : Used historically in detonators but largely replaced due to instability.

- Applications: Limited to explosives; incompatible with most synthetic protocols.

- Stability : Highly explosive when dry; requires careful moisture control .

Biologische Aktivität

Sodium acetylide (NaC≡CNa) is an organometallic compound known for its unique properties and reactions, particularly in organic synthesis. Its biological activity, while not as extensively studied as some other compounds, has shown potential in various applications, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

This compound is a strong nucleophile due to the presence of the acetylide ion (C≡C⁻). It is typically synthesized by the reaction of acetylene with sodium amide in liquid ammonia:

This compound is highly reactive and can participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study explored its interaction with various bacterial strains, showing effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cells. A study demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to generate reactive oxygen species (ROS) was identified as a key factor in its cytotoxic mechanism.

Case Study: Apoptosis Induction

In vitro studies showed that treatment with this compound led to significant increases in apoptotic markers such as caspase-3 activation and poly(ADP-ribose) polymerase (PARP) cleavage in MCF-7 breast cancer cells.

Potential Applications in Drug Development

This compound's unique reactivity positions it as a potential scaffold for drug development. Its derivatives have been explored for their ability to act as inhibitors or modulators in various biochemical pathways. For instance, modified forms of this compound have been synthesized to target specific enzymes involved in cancer progression.

Research Findings

Recent studies have focused on the synthesis of this compound derivatives and their biological evaluations. These derivatives have shown enhanced biological activities compared to the parent compound.

Table 2: Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| 1-Acetyl-3-methyl-2-oxazolidinone | Antimicrobial | 20 |

| 2-(1-Hydroxyethyl)-3-methyl-4-thiazolidinone | Cytotoxic | 15 |

| Sodium phenylacetylide | Antiviral | 25 |

Q & A

Basic Research Questions

Q. How is sodium acetylide synthesized in laboratory settings, and what precautions are necessary?

this compound (NaC≡CH) is typically synthesized via deprotonation of terminal alkynes (e.g., acetylene gas) using a strong base like sodium amide (NaNH₂) in liquid ammonia or tetrahydrofuran (THF). The reaction proceeds as:

Methodological considerations :

- Use inert atmospheres (Ar/N₂) to prevent moisture or oxygen exposure, which can degrade the product .

- Monitor reaction completion via gas evolution (NH₃) or quenching with D₂O followed by NMR analysis of deuterated byproducts .

- Safety protocols are critical due to the explosive nature of metal acetylides; avoid grinding or sudden temperature changes .

Q. What spectroscopic and analytical methods confirm this compound’s structure and purity?

- IR spectroscopy : Confirm C≡C stretching vibrations (~2100 cm⁻¹) and absence of O-H/N-H bonds (~3300 cm⁻¹) .

- Elemental analysis : Validate Na and C ratios (expected: ~57.1% C, ~34.3% Na).

- Reactivity tests : React with alkyl halides (e.g., CH₃I) to form terminal alkynes (HC≡CCH₃), monitored by GC-MS .

Advanced Research Questions

Q. How do solvent polarity and counterion effects influence this compound’s reactivity in nucleophilic additions?

this compound’s nucleophilicity is solvent-dependent:

- Polar aprotic solvents (e.g., THF, DMSO) enhance ion dissociation, increasing reactivity toward electrophiles like ketones or epoxides.

- Counterion effects : Larger counterions (e.g., K⁺ vs. Na⁺) reduce electrostatic stabilization, altering reaction kinetics. Computational studies (DFT) reveal solvation shells around Na⁺ modulate transition-state energies . Experimental design : Compare reaction rates of NaC≡CH vs. KC≡CH with benzaldehyde in THF/DMSO using in-situ FTIR to track alkyne consumption .

Q. What mechanisms explain contradictory reports on this compound’s stability in protic media?

Discrepancies arise from:

- Trace moisture : Even minor H₂O accelerates decomposition to NaOH and acetylene gas.

- Temperature : At >0°C, NaC≡CH reacts exothermically with THF, forming polymeric byproducts. Resolution : Use low-temperature (-78°C) reactions with rigorously dried solvents. Validate stability via time-resolved Raman spectroscopy .

Q. How can computational models predict this compound’s electronic structure and ligand interactions?

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess bond lengths (C≡C: ~1.20 Å) and charge distribution (negative charge on C≡C⁻) .

- Molecular dynamics : Simulate solvation effects in liquid NH₃ to explain solubility trends. Validation : Compare computed vibrational spectra with experimental IR/Raman data .

Q. Methodological Guidelines for Reproducibility

- Synthesis protocols : Document solvent purity, drying methods (e.g., Na/benzophenone for THF), and reaction quenching steps .

- Data reporting : Include raw spectral data (e.g., NMR peaks, IR traces) in supplementary materials, formatted as per Beilstein Journal of Organic Chemistry standards .

- Contradiction analysis : Use error margins (e.g., ±5% yield variation) to assess reproducibility across labs .

Eigenschaften

IUPAC Name |

sodium;ethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H.Na/c1-2;/h1H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDZETWZUCDYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

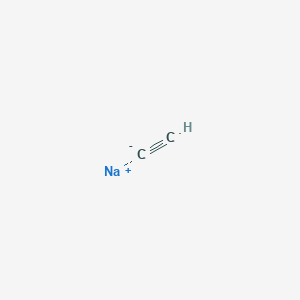

C#[C-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910044 | |

| Record name | Sodium ethyn-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Suspension in 82% xylene: Grey liquid with an aromatic odor; [Alfa Aesar MSDS] | |

| Record name | Sodium acetylide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1066-26-8 | |

| Record name | Sodium acetylide (Na(C2H)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium acetylide (Na(C2H)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium ethyn-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium acetylide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.